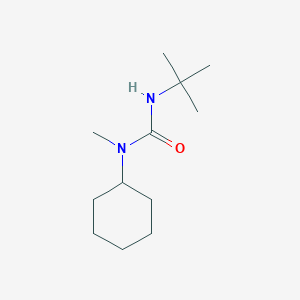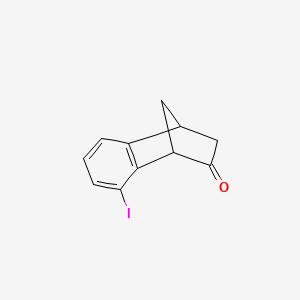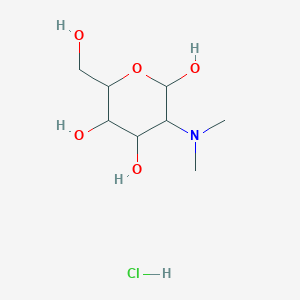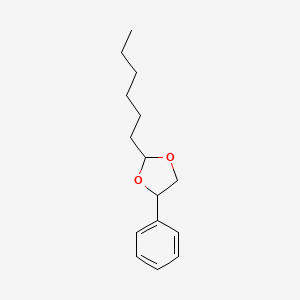
2-Hexyl-4-phenyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyl-4-phenyl-1,3-dioxolane is an organic compound with the molecular formula C15H22O2 It belongs to the class of 1,3-dioxolanes, which are cyclic acetals formed by the reaction of aldehydes or ketones with diols
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hexyl-4-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with diols. A common method involves the reaction of a carbonyl compound, such as benzaldehyde, with 1,2-hexanediol in the presence of an acid catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions in a solvent like toluene, with the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the product. Techniques such as continuous flow reactors and advanced separation methods may be employed to enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexyl-4-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted dioxolanes, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Hexyl-4-phenyl-1,3-dioxolane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hexyl-4-phenyl-1,3-dioxolane involves its ability to form stable cyclic structures through acetalization. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The compound’s reactivity with various reagents enables it to participate in a wide range of chemical transformations, making it a versatile tool in organic synthesis .
Comparaison Avec Des Composés Similaires
2-Hexyl-4-phenyl-1,3-dioxolane can be compared with other similar compounds, such as:
- 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane
- 2-Ethyl-4-phenyl-1,3-dioxolane
- 2,2-Dimethyl-4-phenyl-1,3-dioxolane
- 2-Butyl-4-phenyl-1,3-dioxolane
These compounds share the dioxolane ring structure but differ in their substituents, which can significantly impact their chemical properties and applications. The unique combination of hexyl and phenyl groups in this compound provides distinct reactivity and stability, making it particularly valuable in specific synthetic and industrial applications .
Propriétés
Numéro CAS |
55668-39-8 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
2-hexyl-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-8-11-15-16-12-14(17-15)13-9-6-5-7-10-13/h5-7,9-10,14-15H,2-4,8,11-12H2,1H3 |
Clé InChI |
KTOWLVSBAQAKPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1OCC(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


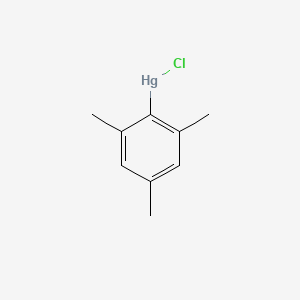
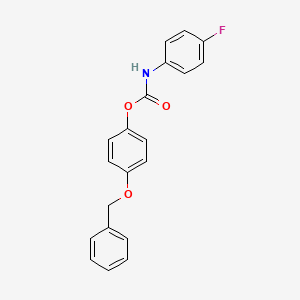
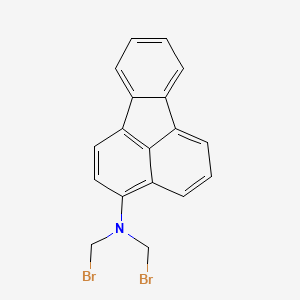
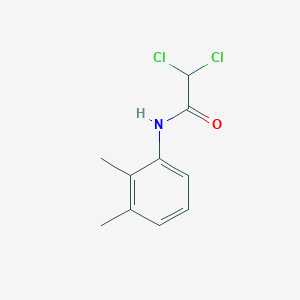
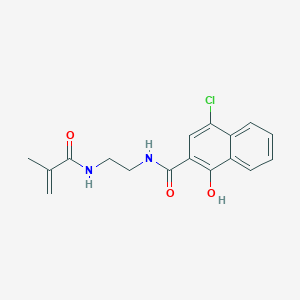
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
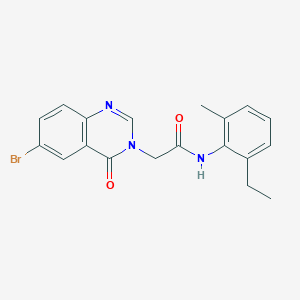
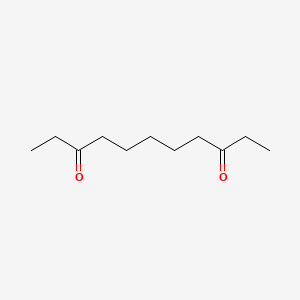
![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)
